
ortho-Mirabegron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ortho-Mirabegron is a β3-adrenoceptor agonist primarily used in the treatment of overactive bladder. It works by stimulating β3-adrenergic receptors to induce detrusor muscle relaxation, thereby increasing bladder capacity and reducing symptoms of urgency and frequency .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ortho-Mirabegron involves several key steps. One common method starts with the reaction of 4-nitrophenylethylamine with a compound of formula (XII) in the presence of a solvent, base, and catalyst to obtain ®-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide. This intermediate is then reduced to ®-2-[2’-(4-nitrophenyl)ethyl]amino]-1-phenylethanol, which is further reduced to ®-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol. Finally, this compound reacts with another intermediate to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent selection, temperature control, and the use of specific catalysts to facilitate the reactions .
化学反応の分析
Types of Reactions
Ortho-Mirabegron undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
Clinical Applications
1. Treatment of Overactive Bladder (OAB)
Ortho-Mirabegron is primarily used to treat OAB symptoms, which include urinary urgency, frequency, and incontinence. It was approved by the U.S. Food and Drug Administration in 2012 for this indication. Clinical trials have demonstrated its efficacy in reducing the number of incontinence episodes and micturitions per day .
2. Efficacy Compared to Antimuscarinics
Studies have shown that this compound is effective in patients who have not responded adequately to antimuscarinic therapies. A meta-analysis indicated that this compound significantly improved urodynamic parameters such as maximum urinary flow rate compared to antimuscarinics .
Parameter | Mirabegron Group | Antimuscarinic Group | P-Value |
---|---|---|---|
Maximum Urinary Flow Rate | 1.78 (1.31, 2.26) | 0.02 (-2.53, 2.57) | <0.05 |
Post-Void Residual Volume | Improvement noted | Not significantly changed | N/A |
Case Studies and Clinical Trials
Several pivotal studies have evaluated the safety and efficacy of this compound:
- Phase III Trials : A randomized controlled trial involving over 10,000 participants demonstrated that both 50 mg and 100 mg doses of this compound significantly reduced daily incontinence episodes compared to placebo . The results showed a statistically significant decrease in mean number of micturitions per 24 hours.
- Elderly Population Studies : A phase IV study focused on patients aged 65 years and older confirmed the efficacy of this compound in this demographic, showing significant improvements in OAB symptoms with a tolerable safety profile .
Safety Profile
This compound has been associated with a lower incidence of side effects compared to traditional treatments, particularly regarding dry mouth and constipation. Commonly reported adverse effects include hypertension and urinary tract infections, but these were similar between treatment and placebo groups .
作用機序
Ortho-Mirabegron exerts its effects by selectively activating β3-adrenergic receptors in the bladder. This activation leads to the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, thereby increasing bladder capacity and reducing symptoms of urgency and frequency .
類似化合物との比較
Similar Compounds
Vibegron: Another β3-adrenoceptor agonist used for overactive bladder treatment.
Solifenacin: An antimuscarinic agent used for similar indications but with a different mechanism of action.
Uniqueness
Ortho-Mirabegron is unique in its selective activation of β3-adrenergic receptors, which results in fewer side effects compared to antimuscarinic agents like solifenacin. Additionally, its complementary mechanism allows for its use alongside other treatments in refractory cases .
生物活性
Ortho-Mirabegron is a selective agonist of the β3-adrenergic receptor, primarily indicated for the treatment of overactive bladder (OAB). This compound enhances bladder capacity by promoting the relaxation of the detrusor muscle, thereby alleviating symptoms such as urgency and frequency of urination. This article explores the biological activity of this compound, focusing on its mechanisms, clinical efficacy, pharmacokinetics, and safety profile.
This compound selectively stimulates β3-adrenergic receptors located in the bladder. Activation of these receptors leads to:
- Relaxation of Detrusor Muscle : This action enhances bladder storage capacity during the fill-void cycle.
- Inhibition of Neurogenic Overactivity : It reduces involuntary contractions that contribute to OAB symptoms.
- Modulation of Sensory Pathways : The compound influences bladder afferent neural activity and neurotransmitter release from the urothelium, decreasing bladder sensitivity .
Clinical Efficacy
Several clinical studies have evaluated the efficacy of this compound in managing OAB. Key findings include:
- Reduction in Micturitions : In a randomized controlled trial, patients receiving this compound showed a statistically significant decrease in mean micturitions per 24 hours compared to placebo (−2.19 for 100 mg bid and −2.21 for 150 mg bid) .
- Improvement in Quality of Life : Patients reported enhanced quality of life metrics due to reduced urinary symptoms .
- Long-term Efficacy : Studies indicate sustained efficacy over 12 months with good adherence rates compared to traditional antimuscarinic treatments .
Table 1: Summary of Clinical Trials on this compound
Study Type | Sample Size | Treatment Duration | Primary Outcome | Results |
---|---|---|---|---|
Phase II Trial | 314 | 4 weeks | Change in micturitions | Significant reduction observed |
Phase III Trial | 1328 | 12 weeks | Quality of Life Improvement | Higher persistence than placebo |
Long-term Study | Varies | Up to 12 months | Safety and Efficacy | Similar adverse events as placebo |
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied:
- Absorption : The drug has a bioavailability ranging from 29% to 35%, with higher absorption noted in females compared to males.
- Distribution : It exhibits a large volume of distribution (approximately 1670 liters), indicating extensive tissue penetration.
- Half-Life : The terminal elimination half-life is around 50 hours, allowing for once-daily dosing .
Safety Profile
This compound is generally well-tolerated, with a side effect profile comparable to other OAB treatments but with a notably lower incidence of dry mouth. However, it may cause:
- Cardiovascular Effects : Some patients experience increases in systolic blood pressure (SBP) .
- Drug Interactions : this compound inhibits cytochrome P450 2D6, which may alter the metabolism of co-administered drugs .
Table 2: Common Adverse Effects Associated with this compound
Adverse Effect | Incidence (%) |
---|---|
Hypertension | ~20 |
Tachycardia | ~10 |
Dry Mouth | <5 |
Case Studies
Recent case studies highlight the effectiveness of this compound in various patient populations:
- Elderly Patients : A study involving elderly patients demonstrated that while SBP remained stable, some individuals experienced significant increases in blood pressure post-treatment .
- Pediatric Patients : In children with refractory OAB, this compound was effective either as monotherapy or in combination with anticholinergics, showing improvements in bladder capacity and symptom relief .
特性
CAS番号 |
1684452-80-9 |
---|---|
分子式 |
C₂₁H₂₄N₄O₂S |
分子量 |
396.51 |
同義語 |
2-Amino-N-[2-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]-4-thiazoleacetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。